5-Bromo-[1,2,3]triazolo[1,5-a]pyridine
Overview
Description
5-Bromo-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that contains a bromine atom attached to a triazolo-pyridine ring system.
Mechanism of Action
Target of Action
Triazolopyridines, a class of compounds to which 5-bromo-[1,2,3]triazolo[1,5-a]pyridine belongs, have been studied for their potential as precursors of tautomeric 2-(diazomethyl)pyridines . These compounds are known to interact with various types of nitrogen-containing heterocycles .
Mode of Action
The mode of action of this compound involves its use as a precursor of diazo compounds and corresponding metal carbenoids . Some 1,2,3-triazoles, including triazolopyridines, can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows these compounds to act as precursors of diazo compounds and corresponding metal carbenoids .
Biochemical Pathways
The transformation of triazolopyridines into diazo compounds and metal carbenes suggests that they may influence various types of nitrogen-containing heterocycles .
Result of Action
The transformation of triazolopyridines into diazo compounds and metal carbenoids suggests that they may have significant effects on various types of nitrogen-containing heterocycles .
Action Environment
It is known that the compound is stable under normal conditions , suggesting that it may be relatively resistant to environmental influences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-chloropyridine with sodium azide, followed by cyclization to form the triazolo ring . The reaction is usually carried out in a solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Cycloaddition Reactions: The triazolo ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Metal catalysts such as palladium or copper may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolo-pyridines .
Scientific Research Applications
5-Bromo-[1,2,3]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar in structure but with different substitution patterns on the triazolo ring.
6-Bromo-[1,2,3]triazolo[1,5-a]pyridine: Another isomer with the bromine atom at a different position.
Uniqueness
5-Bromo-[1,2,3]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Biological Activity
5-Bromo-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention due to its significant biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial and anticancer effects, as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₆H₄BrN₃
- Structural Features : The compound features a bromine atom at the 5-position of the triazole ring, which is fused to a pyridine structure. This unique arrangement contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. Studies indicate that it can inhibit the growth of various microbial strains by interfering with their metabolic pathways. The presence of the triazole ring enhances its ability to interact with biological macromolecules, leading to therapeutic effects against infections.
- Mechanism of Action : The compound may inhibit specific enzymes involved in microbial growth, thereby exhibiting its antimicrobial properties. This is particularly relevant in the context of developing new antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been found to inhibit tumor growth through various mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes associated with cancer cell proliferation and survival.
- Cellular Pathways : It affects signaling pathways involved in cell cycle regulation and apoptosis.
Case Study Example :
In a recent study, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM, highlighting its potential as an anticancer agent .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving nucleophilic substitution and cycloaddition reactions. Its bromine atom serves as an excellent leaving group for nucleophilic attacks.
Synthetic Pathways
Synthetic Method | Description | Yield |
---|---|---|
Nucleophilic Substitution | Reaction with amines or thiols | Medium to high |
Cycloaddition | Interaction with electrophiles | Variable |
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. These compounds have been studied for their biological activities as well:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Bromo-[1,2,3]triazolo[1,5-a]pyridine | Similar triazole-pyridine structure | Antimicrobial |
5-Methyl-[1,2,3]triazolo[1,5-a]pyridine | Methyl substitution instead of bromine | Anticancer |
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine | Bromine at a different site | Varies |
Properties
IUPAC Name |
5-bromotriazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-10-6(3-5)4-8-9-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKGJTYTDCITGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579939 | |
Record name | 5-Bromo[1,2,3]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192642-77-6 | |
Record name | 5-Bromo[1,2,3]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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